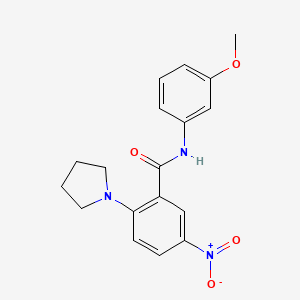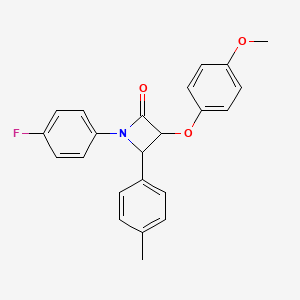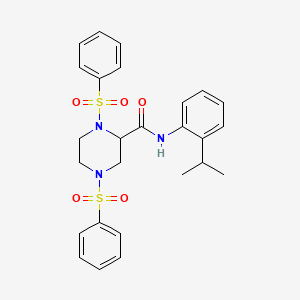![molecular formula C15H20BrNOS B4072774 2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4072774.png)
2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide
Overview
Description
2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide, also known as BPTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BPTMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 392.46 g/mol.
Scientific Research Applications
2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant anticonvulsant activity in animal models, making it a promising candidate for the development of new antiepileptic drugs. This compound has also been investigated for its potential as an analgesic and anti-inflammatory agent. Furthermore, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its medicinal applications, this compound has also been studied for its potential use as a ligand in materials science and catalysis.
Mechanism of Action
The exact mechanism of action of 2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been shown to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. These effects are thought to contribute to the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in a variety of seizure models, including the maximal electroshock seizure threshold test and the pentylenetetrazole seizure test. This compound has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide is its potent activity against a variety of targets, including ion channels and neurotransmitter receptors. This makes it a promising candidate for the development of new drugs for the treatment of epilepsy, pain, and cancer. Another advantage of this compound is its relatively simple synthesis method, which makes it accessible to researchers with limited resources. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide. One area of focus could be the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Another area of focus could be the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective drugs. Additionally, further studies are needed to investigate the potential of this compound as a ligand in materials science and catalysis. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its therapeutic potential.
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h6-9,11,14H,2-5,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXOOKATNDGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4072696.png)
![6-(2-furyl)-3-methyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid](/img/structure/B4072701.png)
![2,6-bis(tetrahydro-2-furanylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4072703.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072707.png)

![1-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4072728.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072735.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4072740.png)
![N-(2-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4072759.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-methoxy-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B4072781.png)
![N-allyl-2-({N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072783.png)
![N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4072792.png)
